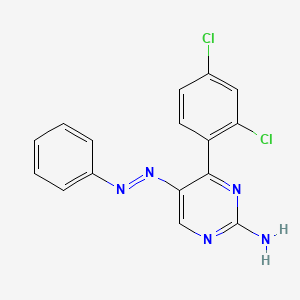

4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a diazenyl group and dichlorophenyl and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine typically involves the following steps:

Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

Coupling Reaction: The diazonium salt is then coupled with a pyrimidine derivative under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of solvents such as dichloroethane or dichloroethylene can enhance the efficiency of the reaction .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the diazenyl group to an amine group.

Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4-(2,4-Dichlorphenyl)-5-phenyldiazenyl-pyrimidin-2-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Sie wird aufgrund ihrer Fähigkeit, mit DNA zu interagieren und die Zellproliferation zu hemmen, als potenzieller Antikrebswirkstoff untersucht.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Verwendung in organischen Halbleitern und anderen fortschrittlichen Materialien.

Biologische Studien: Sie wird in Studien eingesetzt, die ihre Auswirkungen auf verschiedene biologische Pfade und ihr Potenzial als Therapeutikum untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(2,4-Dichlorphenyl)-5-phenyldiazenyl-pyrimidin-2-amin umfasst seine Interaktion mit Zellkomponenten, insbesondere DNA. Die Verbindung kann sich in die DNA interkalieren, ihre Struktur und Funktion stören, was zur Hemmung der DNA-Replikation und -Transkription führt. Dieser Mechanismus ist besonders relevant für seine potenzielle Verwendung als Antikrebsmittel .

Ähnliche Verbindungen:

2,4-Dichlorphenyl-Derivate: Diese Verbindungen teilen die Dichlorphenylgruppe und zeigen ähnliche chemische Eigenschaften.

Diazenyl-Pyrimidin-Derivate: Verbindungen mit ähnlichen Diazenyl- und Pyrimidinstrukturen.

Einzigartigkeit: 4-(2,4-Dichlorphenyl)-5-phenyldiazenyl-pyrimidin-2-amin zeichnet sich durch sein spezifisches Substitutionsschema aus, das einzigartige chemische und biologische Eigenschaften verleiht.

Wirkmechanismus

The mechanism of action of 4-(2,4-dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and exhibit similar chemical properties.

Diazenyl-pyrimidine derivatives: Compounds with similar diazenyl and pyrimidine structures.

Uniqueness: 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenyl)-5-phenyldiazenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N5/c17-10-6-7-12(13(18)8-10)15-14(9-20-16(19)21-15)23-22-11-4-2-1-3-5-11/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJMNJFPEVJCQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol](/img/structure/B2670558.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2670561.png)

![2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2670571.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride](/img/structure/B2670573.png)

![2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670577.png)